1-(2-Hydroxy-ethyl)-tetrahydro-pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-ethyl)-tetrahydro-pyrimidin-2-one, also known as HEPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrimidine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Aplicaciones Científicas De Investigación
Antioxidant Properties
Pyrimidine derivatives, including those related to 1-(2-Hydroxy-ethyl)-tetrahydro-pyrimidin-2-one, have been synthesized and evaluated for their antioxidant activities. For instance, novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes demonstrated promising antioxidant activity, outperforming butylated hydroxytoluene in various in vitro assays. The antioxidant capacity was found to be influenced by the alkyl fragment attached to the 2‐(pyrimidin‐2‐yl)ethanol structure, with ethyl and butyl fragments linked to oxygen increasing the activity (Rani et al., 2012).
Anti-bacterial Activity
The anti-bacterial efficacy of pyrimidine derivatives has also been documented. A novel synthesis approach for 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines revealed excellent anti-bacterial activity against both gram-positive and gram-negative bacteria, showcasing the potential of these compounds in addressing microbial resistance (Deshmukh et al., 2009).
Anti-inflammatory and Analgesic Activities
Research on pyrimidine derivatives has extended into the evaluation of their anti-inflammatory and analgesic properties. Certain synthesized compounds exhibited significant anti-inflammatory and analgesic activities, suggesting their potential as therapeutic agents for treating pain and inflammation (Sondhi et al., 2009).
Aldose Reductase Inhibitors with Antioxidant Activity
Pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as selective aldose reductase inhibitors, showcasing significant inhibitory potency and antioxidant properties. These findings highlight the therapeutic potential of pyrimidine derivatives in managing complications associated with diabetes, such as diabetic retinopathy (La Motta et al., 2007).
Synthesis and Evaluation of Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activities against hepatic stellate cells, with some compounds showing superior activity to existing drugs. This research underscores the potential of pyrimidine derivatives in developing treatments for fibrotic diseases (Gu et al., 2020).
Propiedades
IUPAC Name |
1-(2-hydroxyethyl)-1,3-diazinan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c9-5-4-8-3-1-2-7-6(8)10/h9H,1-5H2,(H,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUUBCVNJIAAML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-ethyl)-tetrahydro-pyrimidin-2-one | |
CAS RN |
53386-63-3 |
Source
|
Record name | 1-(2-hydroxyethyl)-1,3-diazinan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.